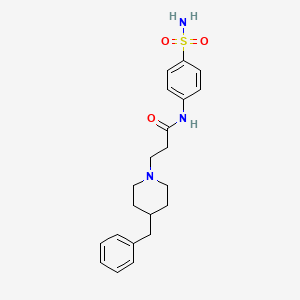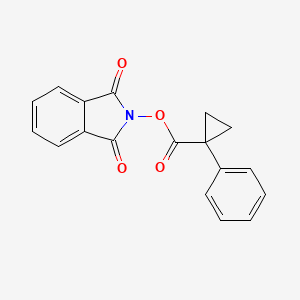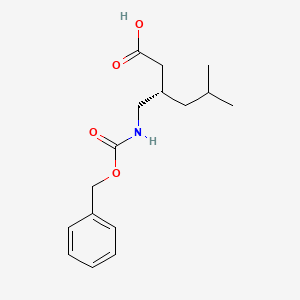
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a benzyl group and a propanamide moiety linked to a sulfamoylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The benzyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the propanamide linkage through an amide coupling reaction. The sulfamoylphenyl group is then attached using sulfonation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can modify the benzyl or sulfamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets. The piperidine ring and benzyl group may interact with receptors or enzymes, while the sulfamoylphenyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)propanamide
- 3-(4-benzylpiperidin-1-yl)-N-(4-chlorophenyl)propanamide
- 3-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)propanamide
Uniqueness
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to the presence of the sulfamoyl group, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H27N3O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide |
InChI |
InChI=1S/C21H27N3O3S/c22-28(26,27)20-8-6-19(7-9-20)23-21(25)12-15-24-13-10-18(11-14-24)16-17-4-2-1-3-5-17/h1-9,18H,10-16H2,(H,23,25)(H2,22,26,27) |
InChI Key |
GYMZSAGPGBSTDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one](/img/structure/B13576685.png)




![[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B13576721.png)


![5-bromo-7-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylicacid](/img/structure/B13576738.png)


